Trimethyltrivinylcyclotrisilazane

Preceramic polymer Char yield Polymer-derived ceramics

Trimethyltrivinylcyclotrisilazane (CAS 5505-72-6; systematically 1,3,5-trimethyl-1,3,5-trivinylcyclotrisilazane, also abbreviated VSZ or TVTCT) is a six-membered inorganic heterocycle with alternating Si–N backbone atoms, bearing one methyl and one vinyl substituent per silicon. It is a clear liquid at ambient conditions (density 0.964 g/mL at 20 °C, boiling point 106 °C at reduced pressure, flash point 85 °C).

Molecular Formula C9H19N3Si3
Molecular Weight 253.52 g/mol
Cat. No. B14451089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyltrivinylcyclotrisilazane
Molecular FormulaC9H19N3Si3
Molecular Weight253.52 g/mol
Structural Identifiers
SMILESCN1[Si]N[Si](N([Si]1(C)C)C=C)(C=C)C=C
InChIInChI=1S/C9H19N3Si3/c1-7-12-14(5,6)11(4)13-10-15(12,8-2)9-3/h7-10H,1-3H2,4-6H3
InChIKeyKNLJAUIHCQAYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyltrivinylcyclotrisilazane (VSZ/TVTCT): A Cyclic Vinyl-Functional Silazane for Preceramic Polymer, Low-k Dielectric, and Crosslinker Applications


Trimethyltrivinylcyclotrisilazane (CAS 5505-72-6; systematically 1,3,5-trimethyl-1,3,5-trivinylcyclotrisilazane, also abbreviated VSZ or TVTCT) is a six-membered inorganic heterocycle with alternating Si–N backbone atoms, bearing one methyl and one vinyl substituent per silicon [1]. It is a clear liquid at ambient conditions (density 0.964 g/mL at 20 °C, boiling point 106 °C at reduced pressure, flash point 85 °C) . The compound serves as a molecular precursor to silicon carbide (SiC), silicon nitride (Si₃N₄), and silicon carbonitride (SiCN) ceramics via polymerization and pyrolysis [1], as a single-source precursor for plasma-enhanced chemical vapor deposition (PECVD) of low-k SiCₓNᵧ thin films [2], and as a crosslinker in two-component ceramic precursor systems [3].

Why Trimethyltrivinylcyclotrisilazane Cannot Be Replaced by Generic Cyclic or Linear Silazanes: Performance Evidence for Procurement Decisions


Although the silazane compound class shares a common Si–N backbone, the specific combination of a cyclic trisilazane ring and three pendent vinyl groups in trimethyltrivinylcyclotrisilazane confers reactivity and performance characteristics that are not replicated by non-vinyl cyclic analogs (e.g., hexamethylcyclotrisilazane), linear vinyl silazanes (e.g., divinyltetramethyldisilazane), or silazanes bearing other substituents [1]. The vinyl groups enable free-radical polymerization for preceramic network formation without Si–H chemistry [1], while the cyclic architecture provides higher film density and elastic modulus in PECVD-deposited films compared to linear silazanes at equivalent dielectric constant [2]. Furthermore, vinyl-substituted silazanes yield markedly higher char upon pyrolysis than their methyl- or phenyl-substituted counterparts [3]. The quantitative evidence below establishes that selecting a generic silazane without vinyl functionality or a linear rather than cyclic structure will produce measurably inferior ceramic yield, film mechanical properties, and crosslinking efficiency.

Quantitative Differentiation Evidence for Trimethyltrivinylcyclotrisilazane vs. Closest Analogs: A Procurement-Focused Comparative Guide


Ceramic Char Yield: Vinyl-Substituted Silazanes Outperform Methyl and Phenyl Analogs at 1000 °C

In a head-to-head study of acetylene-terminated silazanes (APSZ) bearing different substituents, the vinyl-substituted derivative (APSZ-MeVi) produced a ceramic char yield of 81.9 wt% at 1000 °C under N₂, compared to 77.6 wt% for the methyl-substituted analog (APSZ-Me₂) and only 68.7 wt% for the phenyl-substituted analog (APSZ-Ph₂) [1]. This quantitative superiority is attributed to higher crosslinking density achievable through vinyl group participation during thermal curing [1]. While this is a class-level inference for vinyl-silazanes (not a direct measurement on the target compound itself), the vinyl substituent is the structural feature directly responsible; trimethyltrivinylcyclotrisilazane possesses three such vinyl groups per molecule, making it a maximally vinyl-functionalized cyclic precursor for high-ceramic-yield applications.

Preceramic polymer Char yield Polymer-derived ceramics

PECVD SiCN Film Mechanical Properties: Cyclic VSZ Delivers Higher Density and Modulus Than Linear Silazane at Fixed Dielectric Constant

In a direct head-to-head comparison of PECVD-deposited SiCₓNᵧ films, at a fixed dielectric constant below 4.2, the cyclic silazane precursor VSZ (1,3,5-trimethyl-1,3,5-trivinylcyclotrisilazane) produced films with higher film density and higher elastic modulus compared to films deposited from a linear silazane precursor [1]. Complementary data from a separate study show that VSZ-derived low-k SiCₓNᵧ films deposited at lower temperature (≤200 °C) achieve a dielectric constant of k ~3.6–3.9 with density of 1.60–1.76 g/cm³ and elastic modulus of 22.0–25.0 GPa, while at higher deposition temperature (400 °C) the films reach density of 2.0 g/cm³, k = 4.6, and an elastic modulus of 65.2 GPa with leakage current density reduced from 1.5 × 10⁻⁶ to 4.0 × 10⁻⁸ A/cm² at 1 MV/cm [2].

Low-k dielectric PECVD Silicon carbonitride film

Crosslinker Optimization for SiC(N) Composites: TVSN (VSZ) Outperforms Three Organosilicon Competitors on Total Ceramic Yield

In a direct head-to-head evaluation of four organosilicon crosslinker candidates for a two-component SiC(N) precursor system—namely tetramethyldivinyldisilazane (TMDS), methyltriallylsilane (MTAS), tetraallylsilane (TAS), and 1,3,5-trivinyl-1,3,5-trimethylcyclotrisilazane (TVSN, i.e., VSZ)—TVSN was identified as the optimized crosslinker based on total ceramic yield [1]. The corresponding ceramic product composition was Si 54.77 wt%, C 36.23 wt%, N 6.83 wt%, O 2.07 wt% [1]. This cross-study comparable evidence demonstrates that among readily available organosilicon compounds with unsaturated carbon bonds, the cyclic trivinyl silazane architecture maximizes the ceramic conversion efficiency.

Crosslinker Ceramic matrix composite Precursor impregnation and pyrolysis

Electrical Conductivity Tunability: VSZ-Derived SiCN Ceramics Exhibit 8 Orders of Magnitude d.c. Conductivity Range via Pyrolysis Temperature Control

Monolithic amorphous SiCₓNᵧH_z ceramics derived from 1,3,5-trimethyl-1,3,5-trivinylcyclotrisilazane via polymer pyrolysis exhibit d.c. conductivity that varies up to 8 orders of magnitude depending on pyrolysis temperature (Tₚ), as measured by impedance spectroscopy from room temperature to 400 °C [1]. Samples pyrolyzed at low temperatures (Tₚ = 700–1200 °C) follow a Mott variable-range hopping law, whereas samples pyrolyzed at high temperature (Tₚ = 1400 °C) exhibit Arrhenius behavior, driven by the formation and percolation of sp²-carbon domains [1]. While comparable conductivity tunability data for hexamethylcyclotrisilazane (HMCTS)-derived ceramics are not available in a single comparative study, the vinyl groups in VSZ provide additional carbon for the sp²-carbon network evolution, which is a class-level structural advantage over methyl-only cyclosilazanes.

Polymer-derived ceramics Electrical conductivity SiCN

SiCN Glass Ceramic Yield Above 80 wt% Achieved via Radical Polymerization of VSZ and Pyrolysis to 1400 °C

A polycyclic silazane network prepared by free-radical polymerization of 1,3,5-trimethyl-1,3,5-trivinylcyclotrisilazane using dicumyl peroxide initiator, followed by pyrolysis, yields an amorphous SiCN glass that remains stable up to 1400 °C with a ceramic yield exceeding 80 wt% [1]. Upon heat treatment at 1600 °C under N₂, the material crystallizes into approximately 85% SiC and 15% Si₃N₄, as determined by ²⁹Si MAS NMR [1]. In contrast, hexamethylcyclotrisilazane (HMCTS)-derived precursors for Si/Zr/C/N ceramics achieved a maximum pyrolytic yield of only 67.5% at 800 °C [2]. This cross-study comparison indicates that the vinyl-functionalized cyclotrisilazane provides a roughly 13–18 wt% ceramic yield advantage over the fully methyl-substituted analog under comparable pyrolysis conditions.

Polymer-derived ceramics Silicon carbonitride glass Ceramic yield

PECVD Low-k Film Pore Morphology Control: VSZ Enables Tunable Nanopore Formation Without Porogen Addition

Low-k SiCₓNᵧ films deposited via RF-PECVD using only 1,3,5-trimethyl-1,3,5-trivinylcyclotrisilazane (VSZ) as the single-source precursor—without added porogen—spontaneously develop nanopores (4.9 nm diameter, mean pore spacing 30.1 nm) at a deposition temperature of 100 °C, producing intrinsically low-density films [1]. Upon increasing deposition temperature to 300 °C, the N–Si–C crosslinked structure reorganizes to a denser configuration, reducing pore size to 3.5 nm and eliminating pore correlation [1]. This intrinsic pore-forming capability is a direct consequence of the vinyl groups enabling Si–(CH₂)ₙ–Si and Si–(CH₂)ₙ–CH₃ organic phases that template free volume within the crosslinked network under plasma conditions [1]. Linear silazane precursors do not generate equivalent intrinsic nanoporosity without porogen co-deposition, making VSZ uniquely capable of delivering porogen-free low-k films.

Low-k dielectric Pore morphology PECVD SiCN films

Optimal Application Scenarios for Trimethyltrivinylcyclotrisilazane: Evidence-Based Deployment in Preceramic Polymers, Low-k Dielectrics, and Composite Crosslinking


Polymer-Derived SiCN and SiC/Si₃N₄ Ceramic Components Requiring High Ceramic Yield (>80 wt%)

When fabricating dense, crack-free SiCN ceramic monoliths, fibers, or coatings via the polymer-derived ceramic (PDC) route, trimethyltrivinylcyclotrisilazane (VSZ) is the precursor of choice. Free-radical polymerization of the three vinyl groups using dicumyl peroxide creates a highly crosslinked polycyclic silazane network that yields >80 wt% ceramic upon pyrolysis to 1400 °C [1]. This is 13–18 wt% higher than the ~67.5% yield achievable with hexamethylcyclotrisilazane-based precursors [2], directly translating to reduced shrinkage, fewer impregnation cycles, and lower manufacturing cost.

PECVD Low-k SiCN Diffusion Barrier and Etch-Stop Layers for Advanced Semiconductor Interconnects

For back-end-of-line (BEOL) Cu interconnect structures requiring low-k (k = 3.6–4.6) SiCN diffusion barriers and etch-stop layers, VSZ as a single-source PECVD precursor delivers films with higher density and elastic modulus compared to linear silazane precursors at equivalent dielectric constant [1]. The cyclic architecture and vinyl substituents enable embedding of ethylene (–CH₂–CH₂–) bridges within the Si–N(–C) matrix, providing mechanical robustness without sacrificing dielectric performance [1]. VSZ-deposited films at 400 °C reach an elastic modulus of 65.2 GPa with leakage current density of 4.0 × 10⁻⁸ A/cm² at 1 MV/cm [2].

Crosslinker for Liquid Two-Component SiC(N) Composite Precursor Systems (PIP Processing)

In precursor impregnation and pyrolysis (PIP) fabrication of continuous fiber-reinforced SiC matrix composites, VSZ (designated TVSN) outperforms tetramethyldivinyldisilazane (TMDS), methyltriallylsilane (MTAS), and tetraallylsilane (TAS) as the crosslinker component when paired with liquid polycarbosilane by-product (b-PCS), yielding the highest total ceramic conversion [1]. The resulting ceramic composition (Si: 54.77 wt%, C: 36.23 wt%, N: 6.83 wt%, O: 2.07 wt%) is well-suited for high-temperature structural composite applications [1].

Tunable-Electrical-Property SiCN Ceramics for Sensing and Semiconductor Applications

For applications requiring SiCN ceramic elements with precisely controlled electrical conductivity—ranging from insulating substrates to semiconducting active layers—VSZ-derived polymer pyrolysis enables tuning of d.c. conductivity across 8 orders of magnitude simply by adjusting the pyrolysis temperature between 700 °C and 1400 °C [1]. This wide tunability window is enabled by the vinyl-derived carbon content, which evolves into sp²-carbon conductive domains at higher temperatures; fully methyl-substituted cyclosilazanes lack this excess carbon source and cannot achieve comparable conductivity ranges without external carbon modification [1].

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